4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 213462-18-1

4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Catalog Number: EVT-3015498
CAS Number: 213462-18-1
Molecular Formula: C14H12F3NOS
Molecular Weight: 299.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Specifically, 4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a key intermediate in the synthesis of a series of potent Hedgehog Acyltransferase (HHAT) inhibitors.

Applications

The primary application of 4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is in the synthesis of novel HHAT inhibitors. These inhibitors are being investigated for their potential in modulating the Hedgehog signaling pathway, which plays a crucial role in embryonic development and is implicated in various cancers.

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Prasugrel)

  • Compound Description: Prasugrel is a thienopyridine prodrug that inhibits platelet aggregation and activation. It undergoes a two-step biotransformation process to reach its active metabolite, R-138727. First, esterases, primarily hCE2, hydrolyze prasugrel to form the thiolactone intermediate R-95913. Subsequently, cytochrome P450 enzymes metabolize R-95913 into the active metabolite R-138727. Prasugrel demonstrates rapid absorption and conversion to R-95913, leading to a fast onset of action. []

2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913)

  • Compound Description: R-95913 is a key metabolic intermediate in the bioactivation pathway of the antiplatelet drug prasugrel. It is formed by the hydrolysis of the ester bond in prasugrel, primarily by carboxylesterase 2 (hCE2). R-95913 is then further metabolized by cytochrome P450 enzymes to the active metabolite, R-138727. [, ]

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

  • Compound Description: This compound, existing as two peaks in HPLC analysis due to keto-enol tautomerism, is identified as an impurity (impurity-I) during the development of the antiplatelet drug prasugrel. []

5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-II)

  • Compound Description: Identified as an impurity (Impurity-II) during the development of prasugrel, this compound is a structural isomer of another impurity, Impurity-III, differing in the position of the fluorine atom on the phenyl ring. []

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-III)

  • Compound Description: This compound, an impurity (Impurity-III) found during the development of the antiplatelet drug prasugrel, is structurally very similar to Impurity-II, differing only in the position of the fluorine atom on the phenyl ring. []

5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-IV)

  • Compound Description: This compound is another identified impurity (Impurity-IV) during the development process of prasugrel. []

5-[1-(2-Fluorophenyl)-2-oxopropyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-V)

  • Compound Description: Impurity-V is identified as a related substance during the development of prasugrel. []

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl propionate (Impurity-VI)

  • Compound Description: This compound is identified as an impurity (Impurity-VI) during the development of the antiplatelet drug prasugrel. []

(+)-4-Methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a)

  • Compound Description: (+)-2a is a synthetic compound that has been evaluated for its anticonvulsant activity in mice. It showed significant protection against seizures induced by N-methyl-D-aspartate (NMDA). []

(+)-4-Methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2g)

  • Compound Description: (+)-2g is a synthetic compound evaluated for its anticonvulsant activity in a mouse model of N-methyl-D-aspartate (NMDA)-induced seizures, demonstrating significant protective effects. []

Ethyl 2-(3-(4-fluorophenyl)ureido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (HTS02984)

  • Compound Description: HTS02984 is a potential inhibitor of Mycobacterium tuberculosis trigger factor (TF) identified through virtual screening studies. It exhibits a strong binding affinity to the predicted active site of the M.tb TF model, suggesting its potential as a starting point for the development of novel anti-tuberculosis agents. []

(E)-N-(4-((2-(4-(tert-Butyl)benzoyl)hydrazono)methyl)phenyl)acetamide (S06856)

  • Compound Description: Identified via virtual screening, S06856 emerges as a potential inhibitor for Mycobacterium tuberculosis trigger factor (TF). This compound demonstrates favorable binding affinity and energy scores within the predicted active site of the M.tb TF model, suggesting it could serve as a basis for developing new anti-tuberculosis treatments. []

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Ticlopidine)

  • Compound Description: Ticlopidine is an antiplatelet agent with a distinct mechanism of action compared to other drugs in its class. Unlike traditional antiplatelet agents that rely on elevating platelet cAMP or inhibiting prostaglandin synthesis, ticlopidine's effectiveness is not dependent on these pathways. [, ]

Properties

CAS Number

213462-18-1

Product Name

4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Molecular Formula

C14H12F3NOS

Molecular Weight

299.31

InChI

InChI=1S/C14H12F3NOS/c15-14(16,17)19-10-3-1-9(2-4-10)13-11-6-8-20-12(11)5-7-18-13/h1-4,6,8,13,18H,5,7H2

InChI Key

HTPMFEFHLOIZKI-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.